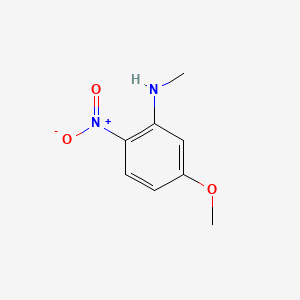

5-甲氧基-N-甲基-2-硝基苯胺

概述

描述

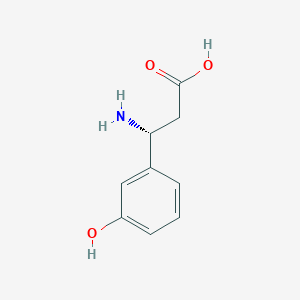

5-Methoxy-N-methyl-2-nitrobenzenamine is an organic compound . It is also known as 5-Methoxy-2-nitroaniline . It is an important organic intermediate and can be used in agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The synthesis of 5-Methyl-2-nitrobenzoic acid, a related compound, has been achieved by the nitration of 3-methylbenzoic acid in sulfuric acid . A more economic, green nitration process for the synthesis of the 5-methyl-2-nitro-benzoic acid has been developed . This process involves the nitration of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O .Molecular Structure Analysis

The molecular formula of 5-Methoxy-N-methyl-2-nitrobenzenamine is C8H10N2O3 . The molecular weight is 182.18 g/mol .Chemical Reactions Analysis

The production of 5-methyl-2-nitrobenzoic acid, a related compound, is mainly achieved by the nitration of 3-methylbenzoic acid in sulfuric acid . Various nitration approaches have been explored to avoid the problems of the traditional mixed-acid method .科学研究应用

色素添加剂中的杂质分析研究已将未磺化的芳香胺鉴定为色素添加剂中的杂质,例如 FD&C Red No. 40。这些化合物,包括 4-硝基对甲苯胺(2-甲氧基-5-甲基-4-硝基苯胺),被分离和表征,以评估用于食品和制药产品中的色素添加剂的纯度和安全性 (Richfield-Fratz 等人,1989)。

抗肿瘤活性和药物设计某些化合物上的硝基和氨基取代已显示出影响拓扑异构酶-I 靶向活性和细胞毒性,表明了开发抗肿瘤药物的潜力。例如,合成用于评估的衍生物与已知的抗癌药物相比显示出更大的 TOP1 靶向活性和细胞毒性,证明了结构修饰在增强治疗功效中的作用 (Singh 等人,2003)。

聚合物科学应用在聚合物科学中,氮氧化物介导聚合 (NMP) 研究涉及源自硝基苯基自由基的 N-苯烷氧基胺等化合物,突出了该技术在控制聚合过程中的实用性。这项研究有助于开发具有精确分子量分布的材料,可用于各种工业应用 (Greene & Grubbs, 2010)。

环境和毒理学研究环境研究已研究了甲氧基苯酚(如愈创木酚)与羟基自由基的反应性,导致二次有机气溶胶 (SOA) 的形成和硝基愈创木酚异构体的鉴定。这项研究有助于理解生物质燃烧的大气影响和排放化合物的化学转化 (Lauraguais 等人,2014)。

污染物修复中的生物催化已探索生物催化阴极以有效还原硝基苯为苯胺,展示了污染物修复的创新方法。这项技术为处理有毒环境污染物提供了有希望的解决方案,突出了此类化合物的跨学科应用 (Wang 等人,2011)。

安全和危害

5-Methoxy-N-methyl-2-nitrobenzenamine may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

未来方向

The development of a more economic, green nitration process for the synthesis of the 5-methyl-2-nitro-benzoic acid is highly desirable . This process involves the nitration of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O . This could potentially be applied to the synthesis of 5-Methoxy-N-methyl-2-nitrobenzenamine.

属性

IUPAC Name |

5-methoxy-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-9-7-5-6(13-2)3-4-8(7)10(11)12/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBBCZYRHITZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219515 | |

| Record name | Benzenamine, 5-methoxy-N-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-N-methyl-2-nitrobenzenamine | |

CAS RN |

69397-93-9 | |

| Record name | Benzenamine, 5-methoxy-N-methyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069397939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 5-methoxy-N-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does MMNA enable temporal control of DAF-12 activity?

A1: MMNA is used as a photolabile protecting group for DAF-12 ligands. The MMNA-masked ligand is biologically inactive until exposed to UV light. Upon irradiation, the MMNA group is cleaved, releasing the active DAF-12 ligand []. This allows researchers to control the timing of ligand activation in vivo and study the downstream effects with precise temporal resolution.

Q2: What are the advantages of using MMNA over other photocleavable protecting groups?

A2: While the provided research [] does not directly compare MMNA to other photocleavable groups, it highlights several advantageous properties:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1583915.png)

![[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1583923.png)

![Silane, [1,1'-biphenyl]-3-yltrimethyl-](/img/structure/B1583934.png)

![7-Nitrobenzo[d]thiazole](/img/structure/B1583935.png)